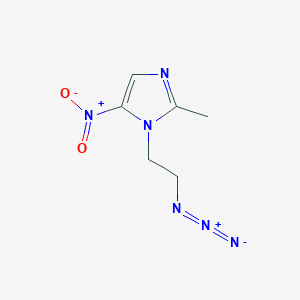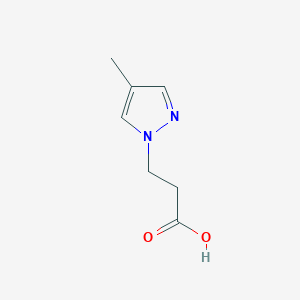
4-Morpholinopyridin-3-amin
Übersicht
Beschreibung
4-Morpholinopyridin-3-amine is an organic compound with the molecular formula C9H13N3O It is a derivative of pyridine, featuring a morpholine ring attached to the pyridine nucleus
Wissenschaftliche Forschungsanwendungen
4-Morpholinopyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
The primary target of 4-Morpholinopyridin-3-amine is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator .
Mode of Action
4-Morpholinopyridin-3-amine acts as a non-nucleoside inhibitor of AK . By inhibiting AK, it selectively increases ADO concentrations at sites of tissue trauma . This results in a reduction of cellular excitability at these sites .
Biochemical Pathways
The inhibition of AK by 4-Morpholinopyridin-3-amine affects the adenosine pathway . Adenosine is involved in a variety of biochemical processes, including energy transfer (as ATP and ADP) and signal transduction (as cyclic AMP). By increasing the concentration of ADO, 4-Morpholinopyridin-3-amine enhances the analgesic and anti-inflammatory actions of ADO .
Pharmacokinetics
It is known to beorally active , suggesting that it has good bioavailability
Result of Action
The molecular and cellular effects of 4-Morpholinopyridin-3-amine’s action are primarily related to its analgesic and anti-inflammatory effects . By increasing ADO concentrations at sites of tissue trauma, it reduces cellular excitability, leading to a decrease in pain and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Morpholinopyridin-3-amine. For instance, nutrition is one of the environmental factors that mutually affect and are affected by neurotransmitters
Biochemische Analyse
Biochemical Properties
4-Morpholinopyridin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of adenosine kinase (AK). Adenosine kinase is an enzyme that regulates the concentration of adenosine, a neuromodulator involved in reducing cellular excitability at sites of tissue injury and inflammation . By inhibiting adenosine kinase, 4-Morpholinopyridin-3-amine increases adenosine levels, enhancing its analgesic and anti-inflammatory actions .
Cellular Effects
4-Morpholinopyridin-3-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of adenosine kinase leads to increased adenosine levels, which modulate cellular excitability and reduce inflammation . This modulation affects cell signaling pathways, particularly those involving adenosine receptors, and can alter gene expression related to inflammatory responses .
Molecular Mechanism
At the molecular level, 4-Morpholinopyridin-3-amine exerts its effects primarily through the inhibition of adenosine kinase. This inhibition increases adenosine concentrations at sites of tissue trauma, enhancing adenosine’s analgesic and anti-inflammatory actions . The compound’s binding interactions with adenosine kinase prevent the enzyme from metabolizing adenosine, thereby maintaining higher levels of this neuromodulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Morpholinopyridin-3-amine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the inhibition of adenosine kinase by 4-Morpholinopyridin-3-amine leads to sustained increases in adenosine levels, which can have prolonged anti-inflammatory and analgesic effects . The compound’s stability and potential degradation over time need to be considered in experimental designs .
Dosage Effects in Animal Models
The effects of 4-Morpholinopyridin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits adenosine kinase, leading to increased adenosine levels and enhanced analgesic and anti-inflammatory actions . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental studies .
Metabolic Pathways
4-Morpholinopyridin-3-amine is involved in metabolic pathways related to adenosine metabolism. By inhibiting adenosine kinase, the compound affects the metabolic flux of adenosine, leading to increased levels of this neuromodulator . This interaction with adenosine kinase is crucial for the compound’s biochemical effects and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 4-Morpholinopyridin-3-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Morpholinopyridin-3-amine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding the subcellular localization of 4-Morpholinopyridin-3-amine is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinopyridin-3-amine typically involves the reaction of 3-nitro-4-morpholinopyridine with reducing agents. One common method is the reduction of the nitro group using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of 4-Morpholinopyridin-3-amine can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors can also enhance the efficiency of the reduction process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Morpholinopyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing system.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of 4-Morpholinopyridin-3-amine.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Piperidinopyridine: Similar structure but with a piperidine ring instead of morpholine.
4-Morpholinopyridine: Lacks the amine group at the 3-position.
3-Aminopyridine: Lacks the morpholine ring.
Uniqueness: 4-Morpholinopyridin-3-amine is unique due to the presence of both a morpholine ring and an amine group on the pyridine nucleus. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJJDPGQZUUPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388909 | |
| Record name | 4-Morpholinopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90648-26-3 | |
| Record name | 4-Morpholinopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(Naphthalen-2-yl)-1H-benzo[d]imidazole](/img/structure/B1608395.png)

